molecular formula C11H16FN B3026577 N-Isobutyl 3-fluorobenzylamine CAS No. 1019578-68-7

N-Isobutyl 3-fluorobenzylamine

Cat. No. B3026577
CAS RN: 1019578-68-7
M. Wt: 181.25 g/mol
InChI Key: HCNBCVDBTLLOSB-UHFFFAOYSA-N
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Description

N-Isobutyl 3-fluorobenzylamine is a chemical compound with the CAS Number: 1019578-68-7 . Its molecular formula is C11H16FN and it has a molecular weight of 181.25 . The IUPAC name for this compound is N-(3-fluorobenzyl)-2-methyl-1-propanamine .


Molecular Structure Analysis

The molecular structure of N-Isobutyl 3-fluorobenzylamine consists of an isobutyl group (a branched four-carbon alkyl group) attached to a nitrogen atom, which is also attached to a 3-fluorobenzyl group (a benzyl group with a fluorine atom at the 3-position) . The InChI code for this compound is 1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

N-Isobutyl 3-fluorobenzylamine has a molecular weight of 181.25 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound, such as its boiling point, melting point, or solubility.

Scientific Research Applications

Analytical Chemistry Applications

Fluorobenzylamine derivatives have been utilized in the derivatization of amino acids for enhanced detection and quantification using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This process improves the ionization efficiency and detection sensitivity of amino acids and peptides in mass spectrometric analysis (Zhongfa Liu et al., 2004).

Radiolabeling and Diagnostic Imaging

Compounds similar to N-Isobutyl 3-fluorobenzylamine have been developed for labeling proteins, including antibodies, with positron-emitting nuclides like fluorine-18. This enables the use of these labeled proteins in positron emission tomography (PET) imaging, a powerful technique for diagnosing and monitoring diseases (P. Garg et al., 1991).

Organic Synthesis

Fluorobenzylamine derivatives are used as intermediates in the synthesis of complex organic molecules. They can undergo various chemical reactions, including palladium-catalyzed C–H fluorination, to produce ortho-fluorinated benzylamines, which are valuable in developing pharmaceuticals and other biologically active compounds (Changpeng Chen et al., 2015).

Enzyme Activity Studies

Research has also explored the use of fluorobenzylamine-based probes for identifying and imaging specific enzyme activities within live bacterial cells. This application is crucial for understanding bacterial metabolism and can aid in the development of new antibiotics or bacterial growth inhibitors (Yubin Ji et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluorobenzylamine, suggests that it is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . These hazards may be applicable to N-Isobutyl 3-fluorobenzylamine due to the structural similarity, but for specific safety and hazard information, it’s best to refer to the material safety data sheet (MSDS) for N-Isobutyl 3-fluorobenzylamine.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNBCVDBTLLOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651442
Record name N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl 3-fluorobenzylamine

CAS RN

1019578-68-7
Record name N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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